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molecular formula C15H12O2 B3040352 2-(4-Methoxyphenyl)benzofuran CAS No. 19234-04-9

2-(4-Methoxyphenyl)benzofuran

Cat. No. B3040352
M. Wt: 224.25 g/mol
InChI Key: UKHHJBHJLJNZRN-UHFFFAOYSA-N
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Patent
US07473786B1

Procedure details

The general procedure was used to convert 4-ethynyl-anisole and 2-iodophenol to the title product. Purification by flash chromatography (20% ethyl acetate in hexanes as the eluent) gave the analytically pure product as a white solid (277 mg, 62% yield). 1H NMR (300 MHz, CDCl3) δ 7.77 (d, J=8.48, 2H), 7.54-7.47 (m, 2H), 7.34-7.20 (m, 2H), 6.95 (d, 2H), 6.85 (s, 1H), 3.82 (s, 3H). 13C NMR (75 MHz, CDCl3) δ 159.95, 156.03, 154.68, 129.49, 126.39, 123.72, 123.31, 122.81, 120.55, 114.22, 110.97, 99.65, 55.31 Anal. Calcd. for C15H12O2: C, 80.34; H, 5.39. Found C, 80.34; H, 5.40. m.p.: 149-150° C. (lit., 3146-147° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1)#[CH:2].I[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18]>>[CH3:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]2[O:18][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[CH:2]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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